2-(4-Methyl-1H-pyrazol-3-YL)morpholine
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Overview
Description
2-(4-Methyl-1H-pyrazol-3-YL)morpholine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a morpholine group attached to the 3-position of a 4-methyl-1H-pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-1H-pyrazol-3-YL)morpholine typically involves the following steps:
Formation of 4-Methyl-1H-pyrazole: This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester in the presence of an acid catalyst.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions. For example, reacting 4-methyl-1H-pyrazole with 2-chloromethylmorpholine in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methyl-1H-pyrazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and bases like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles or morpholines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: It shows promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its chemical properties.
Mechanism of Action
The mechanism by which 2-(4-Methyl-1H-pyrazol-3-YL)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic processes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-(4-Methyl-1H-pyrazol-3-YL)morpholine is similar to other pyrazole derivatives, such as 2-(1H-pyrazol-3-yl)phenol and 2-(1H-pyrazol-3-yl)ethanol. its unique structural features, such as the presence of the morpholine group, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other pyrazole derivatives may not be as effective.
Properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-4-10-11-8(6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZKZFAZBPHFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CNCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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